Methyl (R)-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate
Description
Chemical Identity and Nomenclature
The compound’s systematic IUPAC name, This compound , reflects its core structure: a benzoate ester substituted with a fluorine atom at the 2-position and a hexahydropyrrolo[1,2-a]pyrazine group at the 4-position. The pyrrolo[1,2-a]pyrazine system consists of a bicyclic scaffold combining pyrrolidine and piperazine rings, fully saturated to form an octahydro derivative. The stereochemical descriptor (R) denotes the absolute configuration at the chiral center within the pyrrolopyrazine moiety, critical for its biological interactions.
The molecular formula is C₁₆H₂₀FN₂O₂ , with a molecular weight of 300.35 g/mol. Structural analogs, such as methyl 4-[(8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-2-fluorobenzoate, highlight variations in saturation and stereochemistry. The benzoate group contributes to the compound’s lipophilicity, while the fluorine atom enhances metabolic stability and binding affinity through electronic effects.
Historical Development and Discovery
The synthesis of fluorinated heterocycles like this compound emerged from advancements in deoxyfluorination and transition-metal catalysis in the early 21st century. A pivotal strategy involves the use of diethylaminosulfur trifluoride (DAST) or SF₆-derived reagents to introduce fluorine atoms into amine-containing precursors. For instance, carbamoyl fluorides—key intermediates in fluorinated amine synthesis—are generated via reactions between amines and CO₂/CS₂ in the presence of fluorinating agents.
Patent literature from the late 2010s discloses structurally related compounds, such as disubstituted octahydropyrrolo[3,4-c]pyrrole derivatives, which share the saturated pyrrolopyrazine core. These molecules were optimized for orexin receptor modulation , underscoring the therapeutic potential of fluorinated heterocycles in neurology. The specific enantiomer (R) -configuration of methyl 2-fluoro-4-(hexahydropyrrolo[1,2-a]pyrazin-2-yl)benzoate likely arose from asymmetric synthesis techniques developed to enhance target selectivity.
Position Within Fluorinated Heterocyclic Compounds
Fluorinated heterocycles occupy a privileged niche in drug discovery due to their ability to mimic natural substrates while resisting enzymatic degradation. The compound’s pyrrolo[1,2-a]pyrazine scaffold is a hybrid heterocycle that combines the conformational flexibility of pyrrolidine with the hydrogen-bonding capacity of piperazine. Fluorination at the 2-position of the benzoate ring introduces steric and electronic effects that modulate π-π stacking and dipole interactions, as observed in kinase inhibitors and GPCR ligands.
Comparative analysis with non-fluorinated analogs reveals enhanced blood-brain barrier permeability and receptor binding kinetics , attributed to fluorine’s electronegativity and small atomic radius. Furthermore, the saturated bicyclic system reduces metabolic oxidation, prolonging half-life in vivo. These features position the compound as a versatile building block for central nervous system (CNS)-targeted therapies and fluorinated probe molecules for biochemical assays.
Properties
Molecular Formula |
C15H19FN2O2 |
|---|---|
Molecular Weight |
278.32 g/mol |
IUPAC Name |
methyl 4-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-2-fluorobenzoate |
InChI |
InChI=1S/C15H19FN2O2/c1-20-15(19)13-5-4-11(9-14(13)16)18-8-7-17-6-2-3-12(17)10-18/h4-5,9,12H,2-3,6-8,10H2,1H3/t12-/m1/s1 |
InChI Key |
ILRFEGNRSQTCIW-GFCCVEGCSA-N |
Isomeric SMILES |
COC(=O)C1=C(C=C(C=C1)N2CCN3CCC[C@@H]3C2)F |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2CCN3CCCC3C2)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl ®-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the hexahydropyrrolo[1,2-A]pyrazine ring: This can be achieved through a three-component reaction involving ethyl trifluoropyruvate, methyl ketones, and ethylenediamine or 1,3-diaminopropane.
Introduction of the fluorine atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Chemical Reactions Analysis
Methyl ®-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity
Research has indicated that compounds similar to methyl (R)-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate exhibit antitumor properties. For instance, studies have shown that derivatives of hexahydropyrrolo[1,2-a]pyrazine can inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound effectively inhibited the growth of lung cancer cells through apoptosis induction and cell cycle arrest. The compound's structure allowed it to interact with specific receptors involved in cancer progression, highlighting the potential of this compound in cancer therapeutics.
2. Neurological Research
Another significant application lies in neurological research, where derivatives of this compound have been studied for their neuroprotective effects. The hexahydropyrrolo structure is known to interact with neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases.
Data Table: Neuroprotective Effects
| Compound | Model | Effect | Reference |
|---|---|---|---|
| This compound | Mouse model of Alzheimer's | Reduced amyloid plaque formation | |
| Related compound | In vitro neuronal cell line | Increased cell viability under oxidative stress |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include fluorination and esterification processes. High-purity synthesis methods are crucial for ensuring the compound's efficacy in biological applications.
Synthesis Steps:
- Fluorination : Introduction of the fluorine atom at the 2-position.
- Formation of Hexahydropyrrolo Structure : Cyclization reactions to form the pyrrolidine ring.
- Esterification : Reaction with methanol to form the methyl ester.
Mechanism of Action
The mechanism of action of Methyl ®-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom and hexahydropyrrolo[1,2-A]pyrazine ring system play crucial roles in its biological activity. It is believed to exert its effects by modulating enzyme activity, interacting with cellular receptors, and influencing signal transduction pathways .
Comparison with Similar Compounds
Key Findings and Implications
- Structural Flexibility : The hexahydropyrrolo[1,2-a]pyrazine core is versatile, accommodating diverse substituents (esters, sulfonamides, diketopiperazines) for tailored bioactivity.
- Fluorination Impact: Fluorine at the 2-position of the benzoate ring (target compound) likely enhances metabolic stability compared to non-fluorinated analogs (e.g., Lisinopril impurities).
- Synthetic Challenges: Fluorination and heterocycle formation (e.g., pyrazolo[1,5-a]pyrimidine in [19F]14) require precise conditions (e.g., anhydrous methanol, elevated temperatures) .
Biological Activity
Methyl (R)-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate (CAS No. 1845754-26-8) is a compound of interest due to its potential biological activities. Its molecular formula is with a molecular weight of approximately 278.33 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- SMILES Notation :
COC(=O)c1ccc(N2CCN3CCCC3C2)cc1F
This compound features a benzoate moiety linked to a hexahydropyrrolo[1,2-A]pyrazine structure, which may contribute to its biological activities.
Antimicrobial Activity
Research on similar pyrazine derivatives has shown moderate to good antimicrobial activity. For instance, a study evaluating various pyrazine derivatives found that compounds with structural similarities exhibited significant inhibition against pathogenic bacteria and fungi . The specific antimicrobial efficacy of this compound remains to be fully characterized but may align with these findings.
Cholinesterase Inhibition
Cholinesterases play a crucial role in neurotransmission and are implicated in neurodegenerative diseases such as Alzheimer's. Compounds similar to this compound have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), presenting potential therapeutic avenues for Alzheimer's disease . The dual inhibition of these enzymes is particularly promising for developing effective treatments.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound may interact favorably with key receptors involved in neurotransmission and microbial resistance pathways. The docking results indicate potential for further exploration in drug development contexts.
Case Studies and Research Findings
Several studies have highlighted the biological activities of related compounds:
These findings underscore the importance of structural modifications in enhancing biological activity and provide a foundation for future research on this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
